

Chemical and physical properties of Dehydropregnenolone acetate

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Compound of Interest

Compound Name: Dehydropregnenolone acetate

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An In-depth Technical Guide to **Dehydropregnenolone Acetate** (16-DPA)

For Researchers, Scientists, and Drug Development Professionals

Dehydropregnenolone acetate, commonly known as 16-DPA, is a pivotal synthetic intermediate in the pharmaceutical industry. Its significance lies in its role as a versatile precursor for the semi-synthesis of a wide range of steroidal hormones, including corticosteroids, sex hormones, and oral contraceptives. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its biological significance and associated pathways.

Chemical and Physical Properties

16-DPA is a C21 steroid hormone characterized as a white to off-white crystalline solid.^{[1][2][3][4]} It is stable under normal atmospheric conditions and possesses solubility in organic solvents like ethanol and methanol, while being insoluble in water.^[2]

Table 1: Chemical Identifiers for 16-Dehydropregnenolone Acetate

Identifier	Value
IUPAC Name	[(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[5]
CAS Number	979-02-2[1][2][4][5]
Molecular Formula	C ₂₃ H ₃₂ O ₃ [1][2][4][5]
InChI Key	MZWRIOUCMXPLKV-RFOVXIPZSA-N[2][5]
SMILES	<chem>CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--OC(=O)C)C)C[5]</chem>
Synonyms	16-DPA, 3β-Acetoxy-5,16-pregnadien-20-one, 5,16-Pregnadien-3β-ol-20-one acetate[2][4]

Table 2: Physicochemical Data for 16-Dehydropregnenolone Acetate

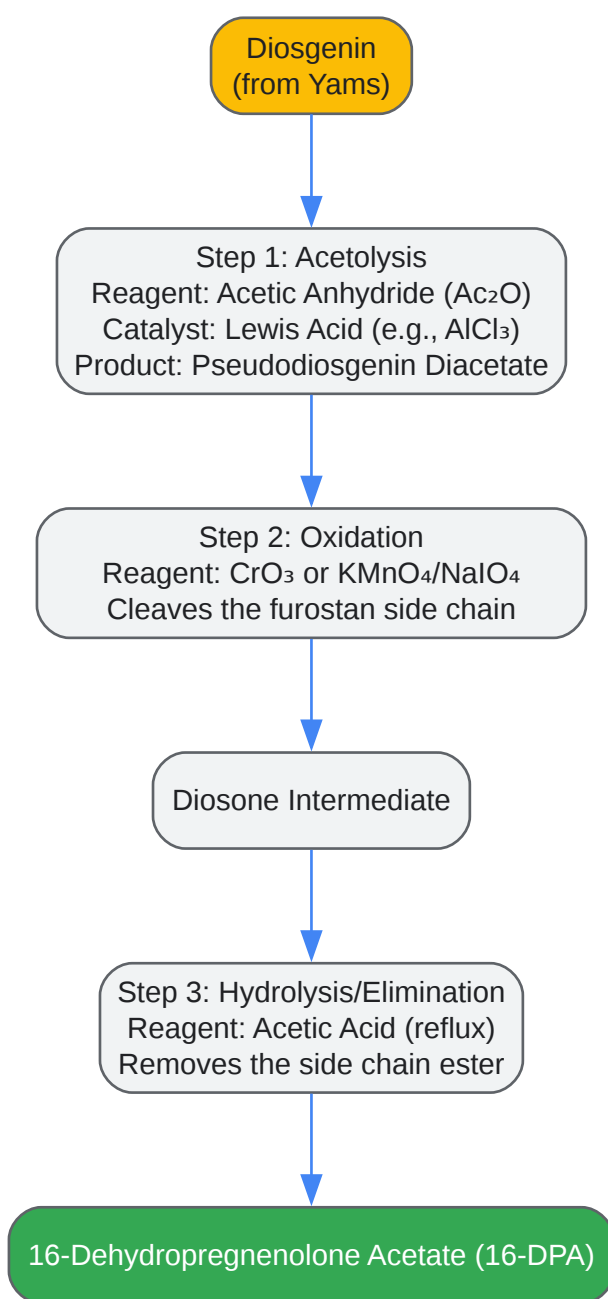
Property	Value
Molar Mass	356.50 g/mol [2][4][5]
Appearance	White or off-white crystalline powder[1][2][4]
Melting Point	170-178 °C[2][4]
Boiling Point	464.4 °C at 760 mmHg[2]
Density	1.11 g/cm ³ [2]
Solubility	Soluble in ethanol, methanol; Insoluble in water[2]
Storage	Room Temperature[2]

Experimental Protocols

The industrial production of 16-DPA relies on the chemical degradation of naturally occurring steroidal sapogenins, primarily diosgenin and solasodine.[1][4][6][7] The classic multi-step synthesis, known as the Marker degradation, has been refined over the years to improve yield, efficiency, and environmental safety.[4][6]

General Synthesis Workflow from Diosgenin

The conversion of diosgenin to 16-DPA typically involves three main stages: acetolysis to open the spiroketal side chain, oxidation to cleave the side chain, and hydrolysis/elimination.[6][7]



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Caption: Generalized workflow for the synthesis of 16-DPA from diosgenin.

Methodology 1: Green Synthesis from Diosgenin

This protocol avoids the use of highly toxic chromium reagents.[6]

- Acetolysis and Acetylation:
 - Combine diosgenin with acetic anhydride (Ac_2O), which acts as both reagent and solvent.
 - Add a Lewis acid catalyst, such as aluminum chloride (AlCl_3), to reduce the reaction temperature and pressure requirements.[6]
 - Heat the mixture to yield pseudodiosgenin diacetate.
- Oxidation:
 - Dissolve the product from the previous step in a suitable solvent.
 - Perform a catalytic oxidation using potassium permanganate (KMnO_4 , 5 mol%) in the presence of a co-oxidant like sodium periodate (NaIO_4).[6] This step cleaves the side chain to form the C-20 keto group.
- Hydrolysis:
 - The resulting intermediate is hydrolyzed, typically with an acid, to yield the final product, **16-dehydropregnenolone acetate**.

Methodology 2: Analytical Characterization

The identity and purity of synthesized 16-DPA are confirmed using a combination of spectroscopic and chromatographic techniques.[7]

- Thin-Layer Chromatography (TLC):
 - Stationary Phase: Silica gel 60 F254 plates.

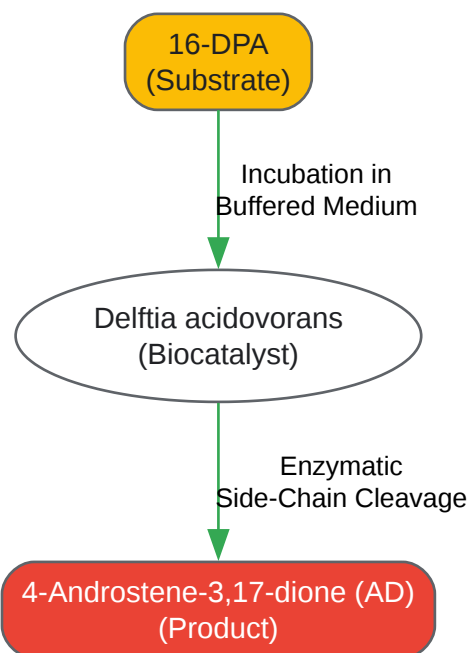
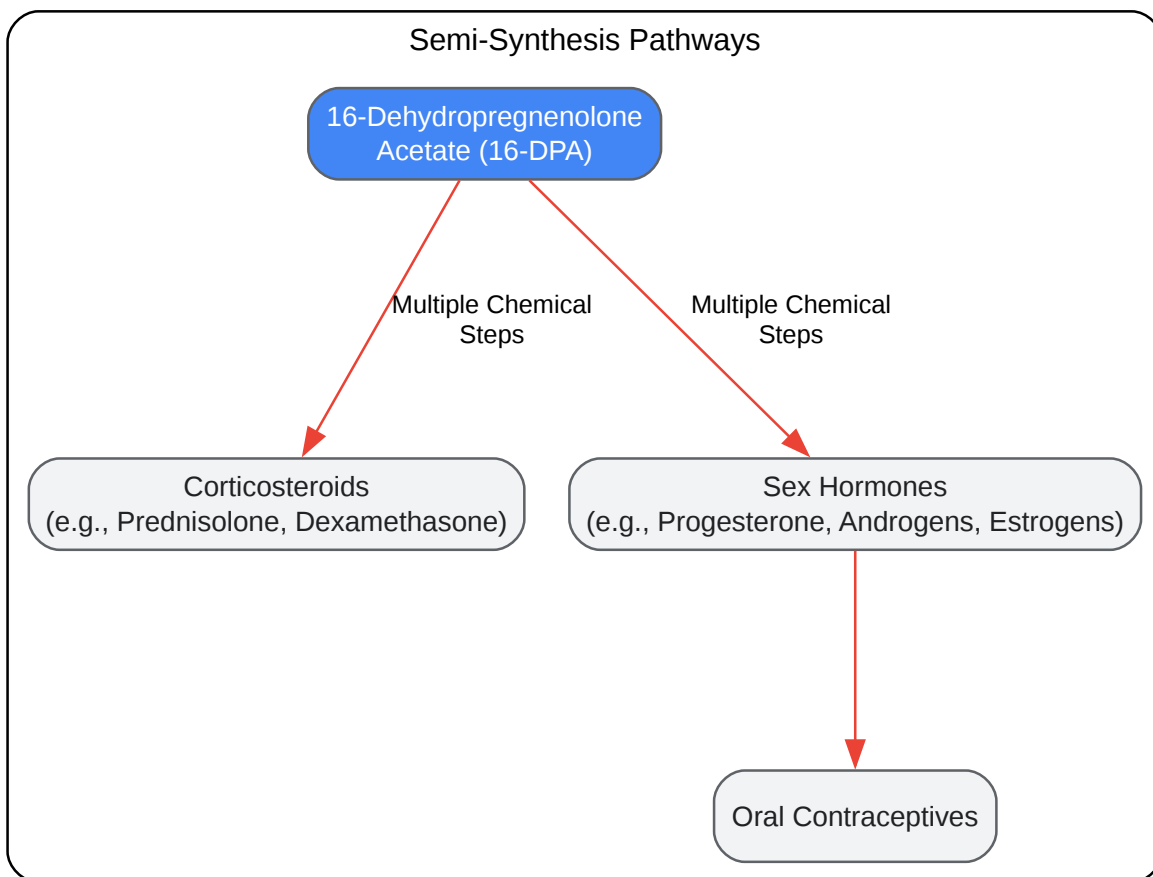
- Mobile Phase: A mixture of non-polar and polar solvents (e.g., petroleum ether:ethyl acetate).
- Visualization: UV light (254 nm) and/or staining with phosphomolybdic acid followed by heating.[8]
- Purpose: To monitor reaction progress and assess the purity of the final product.
- High-Performance Liquid Chromatography (HPLC):
 - Column: C18 analytical column.
 - Detector: Diode-Array Detector (DAD).[8]
 - Purpose: To quantify the purity of 16-DPA and identify any impurities.
- Spectroscopy:
 - Nuclear Magnetic Resonance (^1H NMR, ^{13}C NMR): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of protons and carbons.[7]
 - Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl ($\text{C}=\text{O}$) stretch of the ketone and ester, and the $\text{C}=\text{C}$ double bonds.[7]
 - Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.[7]
- Physical Properties:
 - Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.[7]

Biological Activity and Signaling Pathways

16-DPA itself has no direct medical applications but serves as a crucial building block for numerous therapeutic steroids.[1][4][9] Its derivatives are investigated for a variety of biological activities.

Role as a Precursor in Steroidogenesis

16-DPA is a key intermediate that can be chemically converted into a vast array of hormones that regulate metabolism, inflammation, and reproductive functions.



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